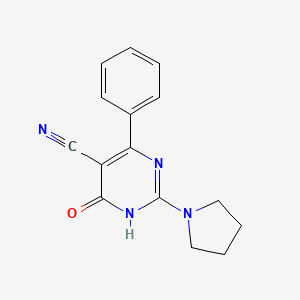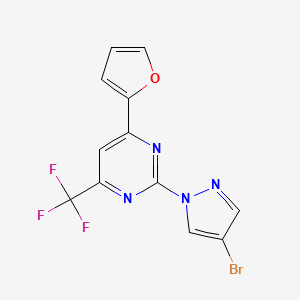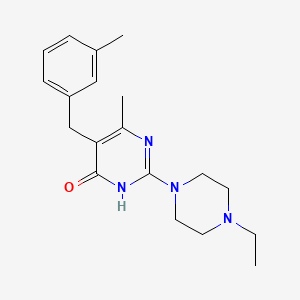
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile, also known as Pyrimidinedione, is a chemical compound with a molecular formula of C14H13N3O2. It is a synthetic compound that has been used in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in cell growth, inflammation, and viral replication. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the activity of the viral protease, which is involved in viral replication.
Biochemical and Physiological Effects:
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been found to inhibit viral replication by interfering with the activity of viral enzymes and proteins.
Advantages and Limitations for Lab Experiments
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential therapeutic applications, and there is a significant amount of research available on its mechanism of action and biochemical and physiological effects. However, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone also has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has not yet been tested in clinical trials, so its therapeutic potential in humans is not yet known.
Future Directions
There are several future directions for research on 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone. One direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its potential as an anti-viral agent. This could involve studying its effects on other viruses and exploring its potential as a treatment for viral infections. Additionally, further research could be conducted to better understand its mechanism of action and its effects on normal cells.
Synthesis Methods
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of pyrrolidine with ethyl acetoacetate to produce 2-(1-pyrrolidinyl)acetoacetic acid ethyl ester. This compound is then reacted with phenyl isocyanate to produce 4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydropyrimidine-5-carbonitrile. The final step involves oxidation of the compound using potassium permanganate to produce 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone.
Scientific Research Applications
6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 6-oxo-4-phenyl-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrileone has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Properties
IUPAC Name |
6-oxo-4-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-10-12-13(11-6-2-1-3-7-11)17-15(18-14(12)20)19-8-4-5-9-19/h1-3,6-7H,4-5,8-9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDSKVQDOZGNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)

![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B5968409.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)
![1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
